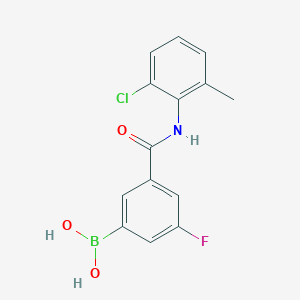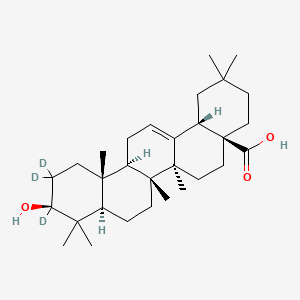
beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:
Substrate: Eugenol
Enzyme: Uridine 5’-diphospho-glucuronosyltransferase
Cofactor: Uridine diphosphate glucuronic acid (UDPGA)
Buffer: Tris-HCl or phosphate buffer at pH 7.4
Temperature: 37°C
Reaction Time: 1-2 hours
Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:
Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.
Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.
Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:
Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.
Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.
Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.
Major Products:
Hydrolysis: Free eugenol and glucuronic acid.
Conjugation: Eugenol sulfate-glucuronide.
Scientific Research Applications
Eugenol-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.
Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.
Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.
Mechanism of Action
Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:
Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.
Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.
Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.
Comparison with Similar Compounds
Eugenol-glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:
- Vanillin-glucuronide
- Isoeugenol-glucuronide
- Ferulic acid-glucuronide
Uniqueness:
- Source: Derived specifically from eugenol, a compound with unique medicinal properties.
- Applications: Widely studied for its role in detoxification and potential therapeutic effects.
- Metabolism: Exhibits distinct metabolic pathways compared to other phenolic glucuronides.
Conclusion
Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.
Properties
CAS No. |
95480-61-8 |
|---|---|
Molecular Formula |
C16H20O8 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
MQXZRKSWEMEXCG-JHZZJYKESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


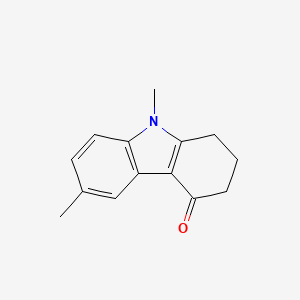

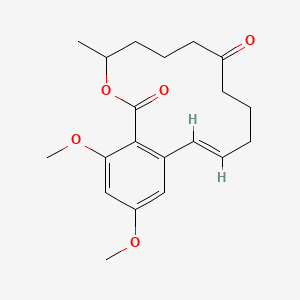
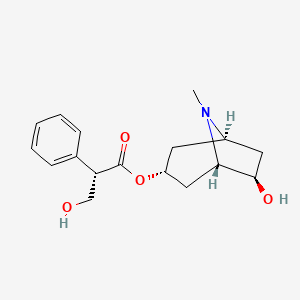

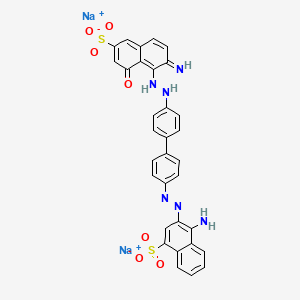

![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
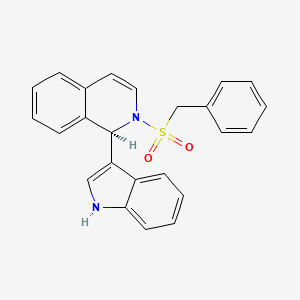

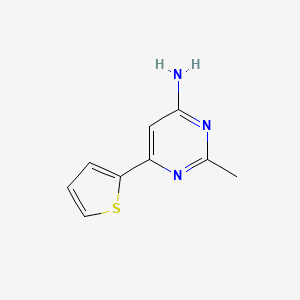
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
